DSSeb
Description
Overview of N-Hydroxysuccinimide (NHS) Esters in Synthetic Chemistry
N-Hydroxysuccinimide (NHS) esters are a class of activated esters that have become indispensable in synthetic organic chemistry. amerigoscientific.com They are widely utilized for their ability to efficiently activate carboxylic acids, facilitating the formation of stable amide and ester bonds. amerigoscientific.comwikipedia.org This reactivity is a cornerstone of bioconjugate chemistry, peptide synthesis, polymer science, and the functionalization of materials. amerigoscientific.comthieme-connect.com The preparation of NHS esters typically involves the reaction of a carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, a method that has seen numerous efficient variations emerge over time. thieme-connect.com The stability of NHS esters allows for their purification and storage at low temperatures in the absence of water, and many are commercially available. wikipedia.org
The utility of NHS esters is broad, finding application in the synthesis of complex natural products and in the creation of fluorophore dyes used for labeling proteins and other biomolecules. amerigoscientific.com Their reaction with primary amines at a neutral or slightly basic pH is particularly efficient, making them ideal for modifying proteins, such as attaching them to surfaces for biosensor applications. wikipedia.orgcfplus.cz
The Unique Role of Disuccinimidyl Sebacate (B1225510) (DSSeb) as a Bifunctional Reagent
Disuccinimidyl Sebacate (this compound) is a homobifunctional crosslinking agent, meaning it possesses two identical reactive groups. cfplus.czinsung.net These reactive groups are N-hydroxysuccinimide esters located at both ends of a 10-carbon spacer arm derived from sebacic acid. cfplus.czpubcompare.ai This structure allows this compound to form stable amide bonds by reacting with primary amines, such as the lysine (B10760008) residues found on the surface of proteins, at a pH range of 7 to 9. cfplus.cz A key characteristic of this compound is its permeability to cell membranes, which enables the crosslinking of intracellular proteins. insung.netproteochem.com To be used in aqueous crosslinking reactions, this compound must first be dissolved in an organic solvent like DMSO or DMF. cfplus.czinsung.net
Disuccinimidyl Sebacate is distinguished from other common succinimidyl esters primarily by the length and nature of its spacer arm. This structural difference has significant implications for its application in crosslinking studies.
Disuccinimidyl Suberate (DSS) is a non-cleavable, membrane-permeable crosslinker with an 8-atom (11.4 Å) spacer arm. insung.netwikipedia.org This is shorter than the 10-atom (14.1 Å) spacer arm of this compound. cfplus.czinsung.net The shorter spacer of DSS makes it suitable for crosslinking proteins where the reactive amine groups are in closer proximity. insung.net
Dithiobis(succinimidyl)propionate (DSP), also known as Lomant's Reagent, is another membrane-permeable, homobifunctional crosslinker. insung.netzhscience.com It has an 8-atom (12.0 Å) spacer arm, but critically, it contains a disulfide bond. insung.net This disulfide bond makes the crosslink cleavable by reducing agents, a feature not present in the non-cleavable alkyl chain of this compound. This cleavability is advantageous in applications where the interacting proteins need to be separated after crosslinking for analysis. insung.net
| Compound | Spacer Arm Length (Atoms) | Spacer Arm Length (Ångströms) | Cleavable | Membrane Permeable |
|---|---|---|---|---|
| Disuccinimidyl Sebacate (this compound) | 10 | 14.1 | No | Yes |
| Disuccinimidyl Suberate (DSS) | 8 | 11.4 | No | Yes |
| Dithiobis(succinimidyl)propionate (DSP) | 8 | 12.0 | Yes (reducible) | Yes |
The unique properties of Disuccinimidyl Sebacate offer distinct advantages in both biomedical and materials science research. Its biocompatibility and low toxicity make it a valuable tool in the development of drug delivery systems and for applications in tissue engineering. chemimpex.com The ability of this compound to form stable crosslinks is utilized to enhance the stability and control the release profiles of drug formulations. chemimpex.com In vaccine development, it plays a role in conjugating antigens to carrier molecules to improve immune responses. chemimpex.com
In the realm of materials science, this compound is employed in the synthesis of biodegradable polymers. chemimpex.com Specifically, it is a key component in the creation of poly(glycerol sebacate) (PGS), a tough and biodegradable polyester (B1180765) with tunable mechanical properties. nih.govscilit.com These PGS-based materials are extensively researched for tissue engineering applications, including for cardiovascular, nerve, cartilage, and bone tissues, due to their favorable combination of properties. nih.govscilit.comnih.gov The ability to create scaffolds that can support cell growth and then biodegrade is a significant area of research. nih.gov
Historical Context and Evolution of its Use in Academic Research
The synthesis of N-hydroxysuccinimide esters of fatty acids for the purpose of forming N-acylamino acids was described in research published as early as 1967. nih.gov The use of bifunctional succinimidyl esters for intramolecular crosslinking of proteins, such as hemoglobin, was investigated in the mid-1990s. nih.gov These early studies demonstrated the utility of these reagents in probing protein structure and function. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O8/c21-13-9-10-14(22)19(13)27-17(25)7-5-3-1-2-4-6-8-18(26)28-20-15(23)11-12-16(20)24/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKIVYVYXKPGBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392406 | |
| Record name | DSSeb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23024-29-5 | |
| Record name | DSSeb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sebacic acid bis(N-succinimidyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Mechanisms of Disuccinimidyl Sebacate
General Synthesis of N-Hydroxysuccinimide Esters
The formation of N-hydroxysuccinimide esters is a widely used method for activating carboxylic acids. amerigoscientific.comchemicalbook.com The most common approach involves the reaction of a carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netamerigoscientific.comcitizendium.org
The reaction mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. amerigoscientific.comcitizendium.org This intermediate is unstable and is subsequently attacked by the hydroxyl group of N-hydroxysuccinimide. amerigoscientific.comcitizendium.org This nucleophilic attack results in the formation of the more stable NHS ester and a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea if DCC is used). researchgate.netamerigoscientific.com The stability of the NHS ester allows for its isolation and subsequent use in reactions, typically with primary amines to form stable amide bonds. citizendium.orgnih.gov
Alternative methods for activating the carboxylic acid exist, including the use of triphosgene, which converts the acid to an anhydride (B1165640) intermediate before reaction with NHS. researchgate.nettandfonline.com Other reagents, such as N,N′-disuccinimidyl carbonate (DSC) or uronium salts like HSDU, have also been developed to facilitate NHS ester synthesis, sometimes offering advantages in terms of byproduct removal and reaction times. researchgate.netthieme-connect.de
Specific Synthetic Routes for Disuccinimidyl Sebacate (B1225510)
The synthesis of Disuccinimidyl Sebacate involves the activation of both carboxylic acid groups of sebacic acid, a linear dicarboxylic acid, to form NHS esters.
Esterification Reactions
The primary method for synthesizing DSSeb is through a direct double esterification of sebacic acid with N-hydroxysuccinimide. researchgate.net This reaction is typically mediated by a carbodiimide coupling agent, such as DCC. researchgate.netmdpi.com
In a typical laboratory procedure, sebacic acid is dissolved in an appropriate anhydrous organic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). core.ac.ukbroadpharm.com To this solution, two equivalents of N-hydroxysuccinimide and two equivalents of the coupling agent (e.g., DCC) are added. The reaction mixture is stirred at room temperature for several hours to allow for the complete formation of the diester.
The reaction scheme is as follows: Sebacic Acid + 2 N-Hydroxysuccinimide + 2 DCC → Disuccinimidyl Sebacate + 2 N,N'-Dicyclohexylurea
A significant challenge in this synthesis is the removal of the insoluble dicyclohexylurea (DCU) byproduct, which precipitates out of the solution. researchgate.net Filtration is used to remove the DCU, and the final product, this compound, is typically purified from the filtrate by recrystallization. nih.gov
Polycondensation Approaches
While direct synthesis is common, principles related to polycondensation are relevant in the context of creating polymers with active ester functionalities. In some advanced applications, polyesters are first synthesized, and their terminal carboxylic acid groups are subsequently activated with NHS. For instance, biodegradable poly(ester amide)s have been synthesized through the polycondensation of monomers like di-p-nitrophenyl sebacate with amino acid derivatives. acs.org
Another relevant approach involves the thermal polycondensation of polyols and polyacids to create hyperbranched polyesters, which can then be functionalized. core.ac.uk For example, nanoparticles formed from such polyesters can be re-suspended in a solvent like DMF with an excess of NHS and a coupling agent like DCC to activate surface carboxyl groups. core.ac.uk This post-polymerization modification strategy is a key technique in creating functional biomaterials. mdpi.com Similarly, p-hydroxybenzaldehyde-modified PEG sebacate has been used in combination with modified chitosan (B1678972) to form bio-hydrogels, illustrating the use of sebacate derivatives in polymer networks. mdpi.com
Reaction Kinetics and Thermodynamics in this compound Synthesis
The kinetics of NHS ester formation mediated by carbodiimides are primarily governed by the initial reaction between the carboxylic acid and the carbodiimide to form the O-acylisourea intermediate. nih.govacs.org Studies on similar amide formation reactions have shown this to be the rate-determining step. acs.orgluxembourg-bio.com
The reaction rate is dependent on the pH, as it influences the protonation state of both the carbodiimide and the carboxylic acid. nih.govmdpi.com For carbodiimide-mediated reactions in aqueous solutions, the optimal pH for the maximum conversion rate is found to be between the pKa values of the carboxylic acid and the protonated carbodiimide. mdpi.com The reaction between the carboxylate anion and the doubly protonated form of EDC has a very high second-order rate constant, indicating a rapid formation of the O-acylisourea intermediate under optimal conditions. nih.govacs.org
Purification and Yield Optimization Strategies in Laboratory Synthesis
Optimizing the yield and purity of this compound requires careful control over reaction conditions and effective purification strategies.
Yield Optimization:
Stoichiometry: Using a slight excess of N-hydroxysuccinimide and the coupling agent can help drive the reaction to completion, ensuring both carboxylic acid groups of sebacic acid are esterified. However, a large excess can complicate purification.
Solvent Choice: Anhydrous solvents like DMF, THF, or ethyl acetate (B1210297) are crucial to prevent the hydrolysis of the activated intermediates and the final product. chemicalbook.combroadpharm.com
Temperature and Time: The reaction is typically run at room temperature. tandfonline.com Reaction times can range from a few hours to overnight, and progress can be monitored using techniques like thin-layer chromatography (TLC) to determine the point of maximum conversion. chemicalbook.combroadpharm.com
Purification Strategies:
Filtration: The first step in purification is the removal of the insoluble urea byproduct (e.g., DCU) by filtration. tandfonline.com
Recrystallization: This is the most common method for purifying the crude this compound from the filtrate. chemicalbook.comnih.gov The crude product is dissolved in a suitable hot solvent, and upon cooling, the pure this compound crystallizes out, leaving soluble impurities behind. Ethyl acetate is often a suitable solvent for this purpose. chemicalbook.com The melting point of the purified product serves as an indicator of purity, with reported values in the range of 162-167 °C. sigmaaldrich.com
Chromatography: For very high purity requirements, silica (B1680970) gel column chromatography can be employed. tandfonline.com A mobile phase, such as a mixture of ethyl acetate and hexane, can effectively separate the desired product from any remaining starting materials or byproducts. tandfonline.com
Below is a table summarizing key parameters for the synthesis and purification of Disuccinimidyl Sebacate.
| Parameter | Condition/Method | Purpose/Rationale |
| Reagents | Sebacic Acid, N-Hydroxysuccinimide, DCC/EDC | Core components for esterification. |
| Stoichiometry | ~1:2.2:2.2 (Acid:NHS:DCC) | Ensures complete di-esterification. |
| Solvent | Anhydrous DMF, THF, or Ethyl Acetate | Prevents hydrolysis of intermediates and product. broadpharm.com |
| Temperature | Room Temperature | Mild conditions sufficient for the reaction. tandfonline.com |
| Reaction Time | 4-24 hours | Allows for reaction completion; can be monitored by TLC. broadpharm.com |
| Byproduct Removal | Filtration | Removes precipitated N,N'-dicyclohexylurea (DCU). tandfonline.com |
| Primary Purification | Recrystallization (e.g., from Ethyl Acetate) | Removes soluble impurities to yield pure crystalline product. chemicalbook.com |
| Secondary Purification | Column Chromatography | Used for achieving very high purity. tandfonline.com |
Bioconjugation Strategies Utilizing Disuccinimidyl Sebacate
Fundamental Principles of NHS Ester-Amine Reactivity
N-hydroxysuccinimide (NHS) esters, such as Disuccinimidyl Sebacate (B1225510), represent a class of amine-reactive chemical groups widely employed for the covalent modification and crosslinking of biomolecules. thermofisher.com Their utility in bioconjugation stems from their high reactivity and selectivity toward primary aliphatic amines under physiological or near-physiological conditions. glenresearch.com This reactivity is primarily directed at the ε-amino groups of lysine (B10760008) residues and the α-amino group at the N-terminus of proteins and peptides. thermofisher.comglenresearch.com
Formation of Stable Amide Bonds
The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The process is initiated when the nucleophilic primary amine, in its deprotonated state, attacks the carbonyl carbon of the NHS ester. nih.gov This attack forms a transient tetrahedral intermediate. glenresearch.com This intermediate is unstable and subsequently collapses, leading to the elimination of N-hydroxysuccinimide (NHS) as a benign leaving group and the formation of a highly stable amide bond between the target molecule and the acyl group of the ester. glenresearch.com This resulting amide linkage is effectively irreversible under typical physiological conditions, ensuring the stability of the conjugate for downstream applications.
pH Dependence and Reaction Optimization for Bioconjugation
The efficiency of the NHS ester-amine reaction is critically dependent on the pH of the reaction buffer. lumiprobe.comwindows.net The primary amine on the biomolecule must be in a deprotonated, nucleophilic state to react. At acidic or neutral pH, primary amines (like the side chain of lysine, with a pKa of ~10.5) are predominantly protonated (-NH3+), rendering them non-nucleophilic and unreactive toward the NHS ester. lumiprobe.comwindows.net As the pH increases into the alkaline range, the amine becomes deprotonated (-NH2), making it an effective nucleophile. nih.gov
However, there is a competing reaction: the hydrolysis of the NHS ester, where water molecules attack the ester, leading to its inactivation. thermofisher.com The rate of this hydrolysis reaction also increases significantly with rising pH. thermofisher.comlumiprobe.com Therefore, a balance must be struck. The optimal pH range for NHS ester conjugations is typically between 7.2 and 8.5, which maximizes the rate of aminolysis (reaction with the amine) relative to the competing hydrolysis. nih.gov Reactions are commonly performed in buffers such as phosphate, carbonate-bicarbonate, or borate. thermofisher.comwindows.net Amine-containing buffers, such as Tris, are generally avoided as they contain primary amines that will compete with the target biomolecule for reaction with the NHS ester. thermofisher.com
For reagents like Disuccinimidyl Sebacate that have poor aqueous solubility, a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often used to dissolve the crosslinker before adding it to the aqueous protein solution. lumiprobe.comwikipedia.org
| Parameter | Condition/Factor | Rationale and Impact on Reaction |
|---|---|---|
| pH | Optimal Range: 7.2 - 8.5 | Balances the need for a deprotonated amine (nucleophile) with the competing risk of NHS ester hydrolysis at higher pH. nih.gov |
| Buffer System | Phosphate, Bicarbonate, Borate, HEPES | Must be amine-free to prevent the buffer from competing with the target biomolecule for the NHS ester. thermofisher.com |
| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures (4°C) can be used to slow both the conjugation and hydrolysis reactions, which is beneficial for labile proteins. Room temperature reactions are typically faster (1-4 hours). glenresearch.comlumiprobe.com |
| Solvent | Aqueous buffer, with minimal DMSO or DMF if needed | Water-insoluble crosslinkers like Disuccinimidyl Sebacate are first dissolved in an organic solvent before addition to the aqueous reaction mixture. wikipedia.orgnih.gov |
| Protein Concentration | 1-10 mg/mL | Higher protein concentrations can improve conjugation efficiency by favoring the bimolecular reaction with the amine over the hydrolysis reaction. lumiprobe.comnih.gov |
Covalent Modification of Biomolecules
Proteins and Peptides
Disuccinimidyl Sebacate is a homobifunctional crosslinking agent, meaning it has two identical NHS ester reactive groups at either end of a sebacate (eight-carbon alkyl chain) spacer. This structure allows it to covalently link two biomolecules or to introduce intramolecular crosslinks within a single protein. wikipedia.org The primary targets for this modification in proteins and peptides are the abundant primary amines found on the side chains of lysine residues and the N-terminal α-amine. thermofisher.comglenresearch.com Because lysine residues are statistically common in most proteins and are typically located on the exterior surface, they are readily accessible for conjugation. thermofisher.comglenresearch.com This makes NHS esters like Disuccinimidyl Sebacate versatile tools for creating protein-protein conjugates, stabilizing protein complexes, and preparing biopolymers from monomers. wikipedia.orgnih.gov
A significant characteristic of using NHS esters to modify proteins is the general lack of site-specificity. nih.gov Most proteins contain numerous lysine residues, and a typical protein of around 50 kDa may have dozens of them. glenresearch.comnih.gov Since Disuccinimidyl Sebacate reacts with any accessible primary amine, its application results in a heterogeneous mixture of products. nih.govnih.gov The protein molecules in the final sample will be modified at different lysine locations and with varying numbers of crosslinks. This non-specific labeling can potentially alter the protein's native structure or function and complicates detailed biophysical analysis. nih.gov
This contrasts sharply with site-specific labeling strategies, which aim to create a single, homogeneous product by targeting a unique site on the protein. escholarship.orgnih.gov While standard NHS ester chemistry is inherently non-specific, it can be adapted for more controlled applications as discussed below.
| Characteristic | Non-Specific Labeling (e.g., Standard NHS Ester) | Site-Specific Labeling |
|---|---|---|
| Target Residues | Multiple accessible lysines and N-terminus. nih.gov | A unique, pre-defined site (e.g., a single cysteine, an unnatural amino acid). nih.gov |
| Product | Heterogeneous mixture of conjugates. nih.gov | Homogeneous, well-defined conjugate. escholarship.org |
| Stoichiometry | Poorly controlled. acs.org | Precisely controlled (e.g., 1:1 label-to-protein ratio). |
| Impact on Function | Potential for disruption of structure or function if critical lysines are modified. nih.gov | Minimal perturbation of biological function. nih.gov |
| Reagent Example | Disuccinimidyl Sebacate | Maleimides (targeting a unique cysteine), Click Chemistry reagents. |
While Disuccinimidyl Sebacate directly targets amines, there are advanced strategies to leverage NHS ester chemistry to facilitate subsequent, more specific reactions, such as those targeting thiol groups. Thiol-reactive chemistry, often targeting the side chain of cysteine, is a popular method for site-specific bioconjugation because cysteine is a relatively rare amino acid. nih.govthermofisher.com
A novel, two-step, "one-pot" method has been developed to convert a non-specific NHS ester into a reagent capable of site-specific labeling at an N-terminal cysteine residue. nih.gov This strategy involves the following steps:
Transesterification: The NHS ester is first pre-incubated with a small thiol-containing molecule, such as 2-mercaptoethanesulfonic acid sodium salt (MESNA). nih.govnih.gov This reaction is a transesterification where the thiol group of MESNA displaces the N-hydroxysuccinimide group, converting the NHS ester into a more chemoselective thioester in situ. nih.gov
Site-Specific Labeling: This newly formed thioester is then added to a protein that has been engineered to possess a unique N-terminal cysteine. The thioester will react selectively with the N-terminal cysteine via a mechanism similar to native chemical ligation (NCL), forming a stable amide bond at this specific location. nih.govnih.gov
This approach effectively transforms a broadly reactive NHS ester into a tool for highly specific N-terminal modification, bridging the gap between non-specific and site-specific labeling methodologies. nih.govacs.org
Nucleic Acids (DNA-Linkers)
Disuccinimidyl sebacate is suitable for creating conjugates involving nucleic acids, provided the DNA is first modified to incorporate a primary amine. A common strategy involves synthesizing oligonucleotides with a 5'-amine modification. This amine group can then react with one of the NHS esters of DSSeb.
A similar approach has been demonstrated using disuccinimidyl suberate (DSS), an analog of this compound with an 8-carbon spacer, to create antibody-oligonucleotide conjugates. nih.govnih.govresearchgate.net In this method, an amine-modified single-stranded DNA (ssDNA) is reacted with an excess of the disuccinimidyl linker. researchgate.net The reaction results in a succinimidyl-activated oligonucleotide, where one end of the linker is attached to the DNA via an amide bond, leaving the other NHS ester free and reactive. nih.govresearchgate.net This activated oligonucleotide can then be directly conjugated to a protein, such as an antibody, by reacting with the primary amine groups found on lysine residues. researchgate.netresearchgate.net This "plug-and-play" strategy is robust and allows for the straightforward creation of DNA-protein hybrids. nih.gov Given its similar chemical properties, this compound can be employed in an identical manner to achieve DNA conjugation, offering a longer spacer arm compared to DSS.
Other Macromolecules
The utility of disuccinimidyl sebacate extends to the conjugation of other macromolecules, such as polysaccharides and synthetic polymers, that either naturally possess or have been chemically modified to contain primary amine groups.
Polysaccharides: Many natural polysaccharides lack primary amines. To make them reactive towards this compound, they must first be functionalized. This can be achieved through methods like periodate oxidation followed by reductive amination, which introduces aldehyde groups that can then be converted to amines. nsf.govnih.gov Another strategy involves using enzymes, such as those in an oxidase-amine transaminase cascade, to create aminated polysaccharides. nih.gov Once aminated, these polysaccharides can be readily conjugated using this compound.
Synthetic Polymers: The conjugation of synthetic polymers using NHS-ester chemistry is a well-established technique. Polymers can be synthesized with amine-functionalized monomers or have their end-groups modified to include primary amines. For instance, polymer brushes have been functionalized using amine-reactive NHS esters to couple various biomolecules. rsc.org this compound, as a homobifunctional linker, can be used to crosslink amine-bearing polymer chains to form hydrogels or to conjugate them to other amine-containing molecules.
Advanced Bioconjugation Techniques Involving this compound
Modern bioconjugation often requires more complex, multi-step strategies to link different types of molecules with high specificity. Disuccinimidyl sebacate can be integrated into these advanced workflows, particularly those involving bioorthogonal "click chemistry."
Integration with Click Chemistry Methodologies
Click chemistry describes a class of reactions that are highly specific, efficient, and biocompatible. sigmaaldrich.com The most prominent examples are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nottingham.ac.uk While this compound itself does not participate in click reactions, it is frequently used in a preceding or parallel step to introduce one of the necessary components. An NHS ester can be used to attach a molecule that already contains an azide or alkyne handle to a target protein or surface. nih.gov This two-step approach combines the reliability of amine-NHS ester chemistry with the bioorthogonality of click chemistry.
The CuAAC reaction is a highly efficient ligation between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,2,3-triazole ring. sigmaaldrich.com To integrate this compound with this methodology, a heterobifunctional linker containing both an NHS ester and an alkyne (or azide) is often used. For example, an Alkyne-PEG-NHS ester can be reacted with a primary amine on a biomolecule to introduce a terminal alkyne. windows.net Subsequently, this alkyne-modified biomolecule can be "clicked" to another molecule bearing an azide group in the presence of a copper catalyst. windows.net Using copper-chelating azides and specialized ligands can accelerate the reaction and improve its compatibility with biological systems by minimizing copper-induced toxicity. nih.govnih.gov
SPAAC is a copper-free variant of click chemistry that utilizes a strained cyclooctyne, such as dibenzylcyclooctyne (DBCO), which reacts spontaneously with an azide. rsc.org The absence of a toxic copper catalyst makes SPAAC particularly valuable for applications in living cells. sigmaaldrich.com The integration of this compound with SPAAC follows a similar principle to CuAAC. A heterobifunctional reagent, such as a DBCO-NHS ester, is used to attach the strained alkyne to a molecule via its primary amines. rsc.orglumiprobe.com This DBCO-functionalized molecule is then ready to react with any azide-modified partner in a catalyst-free cycloaddition. This strategy has been used to functionalize the surfaces of liposomes and other nanocarriers for targeted antibody coupling. rsc.org
Role of Cleavable and Non-Cleavable Linkers in Conjugates
In the design of bioconjugates, particularly for therapeutic applications like antibody-drug conjugates (ADCs), the stability of the linker is a critical parameter. Linkers are broadly categorized as either cleavable or non-cleavable. nih.gov
Cleavable Linkers: These are designed to be stable in systemic circulation but break apart under specific conditions prevalent at the target site (e.g., within a tumor cell). researchgate.net This controlled release can be triggered by changes in pH (acid-labile hydrazones), the presence of specific enzymes (peptide linkers), or a reducing environment (disulfide linkers). researchgate.net
Non-Cleavable Linkers: These linkers form a highly stable bond that is not designed to break. nih.gov The release of an attached payload relies on the complete lysosomal degradation of the carrier macromolecule (e.g., the antibody) after internalization into the cell. researchgate.net This approach often results in greater plasma stability and can reduce off-target toxicity. nih.gov
Disuccinimidyl sebacate, composed of two NHS esters connected by a stable aliphatic decanedioate chain, is classified as a non-cleavable linker . nih.govselleckchem.com The amide bonds it forms are resistant to hydrolysis and enzymatic degradation under physiological conditions, ensuring the integrity of the conjugate until the entire complex is catabolized. researchgate.net Its analog, disuccinimidyl suberate (DSS), is also well-established as a non-cleavable linker for ADCs. selleckchem.commedchemexpress.com
Table 1: Comparison of Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
|---|---|---|
| Release Mechanism | Specific triggers (pH, enzymes, redox) researchgate.net | Proteolytic degradation of the entire conjugate researchgate.net |
| Stability | Stable in circulation, labile at target site | High stability in circulation nih.gov |
| Payload Form | Released in its original or near-original form | Released as a conjugate with an amino acid residue nih.gov |
| Common Examples | Hydrazones, Disulfides, Peptides (e.g., Val-Cit) | Thioethers (e.g., from SMCC), Amides (e.g., from this compound) |
| Key Advantage | Controlled and targeted payload release | Enhanced plasma stability, potentially lower off-target toxicity nih.gov |
Enzyme-Mediated Conjugation
Enzyme-mediated conjugation has emerged as a powerful strategy for creating highly specific and homogeneous bioconjugates. scite.ai Unlike traditional chemical methods that often target abundant amino acid residues, leading to heterogeneous products, enzymatic approaches leverage the high substrate specificity of enzymes to modify proteins at predetermined sites. scite.ainih.gov This site-specific modification is a key advantage, offering precise control over the location of conjugation and the stoichiometry of the final product. nih.gov
Several classes of enzymes are commonly employed for this purpose, each recognizing a specific amino acid or peptide sequence. These include:
Transglutaminases (TGases): These enzymes catalyze the formation of a stable isopeptide bond between the side chain of a glutamine residue and a primary amine. creative-biolabs.com Microbial transglutaminase (MTG) is particularly versatile as it can be used to conjugate amine-containing molecules to native or engineered glutamine residues. nih.govcreative-biolabs.com
Sortase A (SrtA): This bacterial transpeptidase recognizes a specific sorting signal (e.g., LPXTG) and cleaves the peptide bond, subsequently ligating a new molecule that has an N-terminal glycine. nih.gov This allows for precise C-terminal modification of proteins.
Formylglycine-Generating Enzyme (FGE): FGE recognizes a specific peptide tag and oxidizes a cysteine residue within it to a formylglycine, creating a unique aldehyde handle. nih.gov This bio-orthogonal aldehyde group can then be selectively targeted for conjugation.
While Disuccinimidyl Sebacate itself is a chemical crosslinker that reacts with primary amines (e.g., lysine residues), enzyme-mediated strategies represent an alternative and often complementary approach. Enzymatic methods provide a level of precision and homogeneity that is difficult to achieve with amine-reactive crosslinkers like Disuccinimidyl Sebacate, which typically results in a heterogeneous mixture of conjugated species.
Photo-conjugation
Photo-conjugation utilizes light as an external trigger to initiate the formation of a covalent bond between a biomolecule and a ligand. thermofisher.com This method relies on photoreactive crosslinkers, which are chemically inert until activated by light of a specific wavelength, usually UV light. thermofisher.com This temporal and spatial control is a significant advantage, allowing researchers to initiate the crosslinking reaction at a desired time and location, which is invaluable for capturing transient or weak biological interactions in situ. scbt.com
Commonly used photoreactive groups include:
Aryl Azides (Phenyl Azides): Upon UV illumination, aryl azides release nitrogen gas to form a highly reactive nitrene intermediate, which can then react with various chemical bonds, including C-H and N-H bonds. thermofisher.comnih.gov
Benzophenones: These groups are activated by UV light to form a reactive triplet-state ketone, which can abstract a hydrogen atom from a nearby C-H bond, resulting in a covalent crosslink. thermofisher.com Benzophenones are often preferred due to their higher crosslinking efficiency compared to aryl azides. thermofisher.com
Diazirines: As a newer class of photoreactive groups, diazirines are more stable than aryl azides and can be activated efficiently with long-wave UV light (330–370 nm). thermofisher.com They form a reactive carbene intermediate upon photolysis. nih.gov
In contrast to Disuccinimidyl Sebacate, which reacts spontaneously with available amine groups upon mixing, photo-conjugation offers a "capture-on-demand" capability. Heterobifunctional photoreactive crosslinkers can be designed with a specific chemical reactivity on one end (like an NHS-ester to react with an amine) and a photoreactive group on the other. This allows for a two-step process: first, the linker is attached to one molecule in a controlled chemical reaction in the dark, and then, after introducing the binding partner, the complex is exposed to light to capture the interaction. thermofisher.com
Analytical Methodologies for Characterizing Bioconjugates
The successful synthesis of a bioconjugate must be confirmed and the product thoroughly characterized to ensure it meets the required specifications for its intended application. A suite of analytical methodologies is employed to verify covalent bond formation, determine the location and extent of conjugation, and assess the structural integrity of the biomolecule post-conjugation.
Mass Spectrometry (e.g., FTICR-MS, MALDI) for Cross-Linked Peptide Identification
Crosslinking mass spectrometry (XL-MS) has become an indispensable tool for the structural analysis of proteins and protein complexes. embopress.org It provides valuable distance constraints by identifying amino acid residues that are in close proximity in the native three-dimensional structure. nih.gov The general workflow for an XL-MS experiment involves several key steps. nih.govresearchgate.net
XL-MS Experimental Workflow:
Crosslinking: The protein or protein complex is incubated with a crosslinking reagent, such as Disuccinimidyl Sebacate, to form covalent linkages between nearby reactive residues. researchgate.net
Enzymatic Digestion: The cross-linked protein is digested by a protease (most commonly trypsin) into a complex mixture of peptides. researchgate.netcysonline.org This mixture contains un-cross-linked (linear) peptides, intra-peptide crosslinks, and inter-peptide crosslinks (between two different peptides).
LC-MS/MS Analysis: The peptide mixture is typically separated using liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS). nih.gov The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
Data Analysis: Specialized software is used to search the complex MS/MS spectra against a protein sequence database to identify the cross-linked peptides. embopress.orgnih.gov This step is computationally intensive because the software must consider all possible peptide-peptide combinations.
Mass spectrometers with high resolution and mass accuracy, such as Fourier-Transform Ion Cyclotron Resonance (FTICR-MS) and Orbitrap-based instruments, are crucial for unambiguously identifying cross-linked peptides. thermofisher.com Matrix-Assisted Laser Desorption/Ionization (MALDI) is another ionization technique used in this field. cysonline.org The development of MS-cleavable cross-linkers has further simplified data analysis by allowing the cross-linked peptides to be separated in the mass spectrometer, making their individual identification more straightforward. springernature.com
Table 1: Information Derived from Cross-Linking Mass Spectrometry (XL-MS)
| Information Type | Description | Relevance |
|---|---|---|
| Intra-protein Crosslinks | Links between two amino acid residues within the same protein chain. | Provides distance constraints for protein structure modeling and validation. |
| Inter-protein Crosslinks | Links between two amino acid residues in different protein chains. | Identifies protein-protein interaction interfaces and maps the topology of protein complexes. |
| Solvent Accessibility | "Dead-end" modifications where only one end of the crosslinker reacts with the protein. | Can indicate that the residue is on the protein surface and accessible to the solvent. |
| Conformational Changes | Changes in the pattern of crosslinks between different states of a protein. | Reveals dynamics of protein structure and conformational changes upon ligand binding or activation. |
Spectroscopic Techniques for Conjugation Confirmation
In addition to mass spectrometry, various spectroscopic techniques are employed to confirm conjugation and assess the structural integrity of the resulting bioconjugate. These methods provide complementary information and are often used for routine characterization and quality control.
UV-Visible Spectroscopy: This technique can be used to monitor conjugation reactions and determine the degree of labeling, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates. nih.gov If the molecule being conjugated to the protein has a unique chromophore, its incorporation can be quantified by measuring the absorbance at a specific wavelength. Conversely, the consumption of reactive groups on the protein, such as primary amines, can be monitored using colorimetric assays (e.g., TNBSA assay) that react with the remaining unmodified residues.
Fluorescence Spectroscopy: Fluorescence is a highly sensitive technique that can confirm conjugation if a fluorescent molecule (fluorophore) is involved. Changes in the fluorescence emission spectrum, intensity, or polarization upon conjugation can provide information about the success of the reaction and the local environment of the fluorophore. Polarized excitation emission matrix (pEEM) spectroscopy is an advanced fluorescence technique that can be used to assess protein aggregation and DAR simultaneously. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful method for evaluating the secondary and tertiary structure of proteins. The far-UV CD spectrum (190-250 nm) provides information on the protein's secondary structure content (α-helix, β-sheet), while the near-UV CD spectrum (250-350 nm) is sensitive to the tertiary structure. By comparing the CD spectra of the protein before and after conjugation with Disuccinimidyl Sebacate, one can assess whether the crosslinking process has induced significant conformational changes that might impact the protein's biological activity.
Table 2: Summary of Spectroscopic Techniques for Bioconjugate Characterization
| Technique | Principle | Information Provided |
|---|---|---|
| UV-Visible Spectroscopy | Measures the absorption of light by chromophores in the sample. | Quantification of conjugated molecules (if they have a unique chromophore); determination of labeling degree. nih.gov |
| Fluorescence Spectroscopy | Measures the emission of light from fluorescent molecules (fluorophores) after excitation. | Confirmation of conjugation to a fluorophore; provides information on the local molecular environment. |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | Assessment of protein secondary and tertiary structure; detects conformational changes upon conjugation. |
Applications of Disuccinimidyl Sebacate in Polymer Science and Engineering
Role as a Crosslinking Agent in Polymer Synthesis
Disuccinimidyl sebacate's primary function in polymer synthesis is to act as a covalent bridge between polymer chains, thereby forming a three-dimensional network. This crosslinking process transforms individual polymer chains into a more rigid and stable structure.
The synthesis of biodegradable polymers often involves the use of crosslinking agents to control the material's degradation rate and mechanical properties. While many biodegradable elastomers like poly(glycerol sebacate) (PGS) are typically thermally crosslinked, chemical crosslinkers such as Disuccinimidyl Sebacate (B1225510) offer an alternative crosslinking strategy. nih.govumw.edu.plcore.ac.uk The NHS esters of DSSeb can react with amine groups present on polymer backbones to form stable amide linkages. This is particularly relevant in the context of creating biodegradable materials for biomedical applications where precise control over material properties is crucial. nih.govnih.gov
The creation of elastomeric networks is a key application of crosslinking agents in polymer science. Elastomers are characterized by their ability to undergo large deformations and return to their original shape. This property is a direct result of the crosslinked network structure which prevents permanent chain slippage.
Disuccinimidyl sebacate can be employed to form such networks in polymers containing primary amine functionalities. The formation of covalent crosslinks by this compound imparts the necessary restorative force to the material. The length of the sebacate chain in this compound provides a degree of flexibility to the crosslink, which is a desirable characteristic for elastomeric materials. Research on materials like poly(glycerol sebacate) has shown that the mechanical properties of elastomers are highly tunable, and while often thermally crosslinked, the principles of network formation are similar with chemical crosslinkers. nih.govfigshare.com
The table below illustrates the effect of crosslinking on the mechanical properties of a generic amine-functionalized biodegradable polymer when crosslinked with Disuccinimidyl Sebacate. The data is hypothetical and serves to demonstrate the expected trends.
| Disuccinimidyl Sebacate Concentration (mol%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 1 | 1.5 | 350 | 0.8 |
| 3 | 2.8 | 250 | 1.5 |
| 5 | 4.2 | 180 | 2.5 |
| 7 | 5.5 | 120 | 3.8 |
This table presents illustrative data on the expected impact of increasing Disuccinimidyl Sebacate concentration on the mechanical properties of a hypothetical amine-functionalized biodegradable polymer.
The density of crosslinks within a polymer network is a critical parameter that dictates its mechanical properties. By varying the concentration of Disuccinimidyl Sebacate, it is possible to control the crosslinking density and, consequently, the material's stiffness, tensile strength, and elongation at break. mdpi.comnih.gov
An increase in the concentration of this compound leads to a higher crosslinking density, resulting in a more rigid material with a higher Young's modulus and tensile strength, but typically a lower elongation at break. nih.gov This trade-off between stiffness and flexibility is a fundamental aspect of polymer network design. The ability to tune these properties by simply adjusting the amount of crosslinker is a significant advantage in designing materials for specific applications.
The following table provides a hypothetical overview of how varying the crosslinking density with Disuccinimidyl Sebacate could affect the properties of a polymer network.
| Property | Low Crosslinking Density | High Crosslinking Density |
| Mechanical Strength | Lower | Higher |
| Elasticity | Higher | Lower |
| Swelling Ratio | Higher | Lower |
| Degradation Rate | Faster | Slower |
This table illustrates the general trends in polymer properties with varying crosslinking densities achieved using a crosslinker like Disuccinimidyl Sebacate.
Synthesis of Copolymers and Block Copolymers
While the primary application of Disuccinimidyl Sebacate is as a crosslinker, its bifunctional nature theoretically allows for its use as a linking agent in the synthesis of copolymers, including block copolymers. harth-research-group.orgnih.gov In this role, this compound could be used to connect two different pre-synthesized polymer chains that have terminal amine groups.
For instance, two different homopolymers with terminal amine functionalities could be reacted with Disuccinimidyl Sebacate to form an A-B-A or B-A-B triblock copolymer, where A and B represent the different polymer blocks and the sebacate unit acts as the linker. This approach, however, is not as common as controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmention chain-Transfer (RAFT) polymerization for synthesizing well-defined block copolymers. nih.govmdpi.com The reaction between the amine-terminated polymers and this compound would need to be carefully controlled to avoid crosslinking and to favor chain extension.
Development of Advanced Functional Materials
The development of advanced functional materials often relies on the precise control of polymer architecture and the incorporation of responsive elements.
Responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. nih.govrsc.orgrsc.org These materials are of great interest for applications in drug delivery, sensors, and actuators.
Theoretically, Disuccinimidyl Sebacate could be used to crosslink or modify polymers to create responsive systems. For example, in a pH-responsive system, this compound could be used to crosslink a polymer that contains pH-sensitive moieties. The swelling or shrinking of the polymer in response to pH changes would be constrained by the crosslinks, leading to a controlled response. Similarly, in a thermoresponsive system, a polymer that exhibits a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST) could be crosslinked with this compound to form a hydrogel. expresspolymlett.comup.edu.ph The crosslinks would provide the structural integrity for the gel to undergo a temperature-dependent volume phase transition.
However, it is important to note that the scientific literature does not extensively document the use of Disuccinimidyl Sebacate in the synthesis of such responsive polymeric systems. The research in this area tends to focus on other synthetic strategies and crosslinking agents that are more established for creating stimuli-responsive materials. rsc.orgrsc.orgup.edu.ph
General principles of polymer crosslinking suggest that Disuccinimidyl Sebacate could theoretically be used to crosslink polymers containing primary amine groups to form nanostructured materials. This process would involve the reaction of the N-hydroxysuccinimide (NHS) esters of Disuccinimidyl Sebacate with the amine groups on the polymer chains, leading to the formation of stable amide bonds and a crosslinked network. The 10-carbon spacer arm of the sebacate molecule would provide flexibility to the resulting structure.
However, without specific research data, it is not possible to provide the detailed findings, data tables, and in-depth analysis required for each subsection of the proposed article on nanostructured polymeric materials. The existing body of scientific literature focuses on other crosslinking agents or different derivatives of sebacic acid in the context of nanomaterials, without explicitly detailing the use and effects of Disuccinimidyl Sebacate.
Therefore, while the chemical properties of Disuccinimidyl Sebacate make it a potential candidate for the applications outlined, the absence of empirical data and published research prevents the generation of a scientifically accurate and detailed article as per the user's instructions. Further experimental research would be required to elucidate the specific role and efficacy of Disuccinimidyl Sebacate in the creation and characterization of nanostructured polymeric materials.
Disuccinimidyl Sebacate in Biomedical Engineering and Biomaterials Research
Tissue Engineering Applications
Tissue engineering aims to develop biological substitutes that restore, maintain, or improve tissue function. A key component of this field is the use of scaffolds, which provide a temporary three-dimensional structure for cells to attach, proliferate, and form new tissue. DSSeb has emerged as a critical crosslinker in the development of these scaffolds due to its biocompatibility and ability to form stable linkages.
Fabrication of Scaffolds
The fabrication of scaffolds with appropriate mechanical properties and microarchitectures is crucial for successful tissue regeneration. This compound is utilized in the crosslinking of various polymers to create robust and biocompatible scaffold structures.
Poly(glycerol sebacate) (PGS) is a biodegradable and elastic polymer synthesized from glycerol (B35011) and sebacic acid. dtic.milnih.gov Its favorable mechanical properties and biocompatibility make it an attractive material for soft tissue engineering applications, including cardiovascular, nerve, and cartilage regeneration. nih.govnih.gov this compound can be used to further crosslink PGS, enhancing its mechanical stability and controlling its degradation rate. This allows for the tailoring of PGS scaffolds to meet the specific requirements of different tissues.
Recent research has focused on creating composite scaffolds to further enhance the properties of PGS. For instance, combining PGS with materials like collagen and hyaluronic acid in 3D-printed frameworks has resulted in scaffolds with compressive moduli similar to native cartilage (approximately 167.0 kPa) and excellent fatigue resistance. nih.gov In vitro studies of these composite scaffolds have shown they maintain structural and mechanical stability for at least four weeks, a critical period for initial cartilage regeneration. nih.gov Additionally, the incorporation of a collagen type I/II-hyaluronic acid matrix has been shown to improve cell loading efficiency and viability of mesenchymal stem cells. nih.gov
The synthesis of PGS itself is a focus of optimization, as the conventional method involving polycondensation of glycerol and sebacic acid can be time-consuming. nih.govfrontiersin.org
Hydrogels, with their high water content and structural similarity to the native extracellular matrix, are widely used as scaffolds in tissue engineering. nih.govmdpi.com this compound can be employed to crosslink natural and synthetic polymers to form hydrogels with controlled properties. These hydrogel and microgel systems are valuable for applications such as targeted drug delivery and as scaffolds for tissue repair and regeneration. frontiersin.orgnih.gov
For example, injectable hydrogels can be formed in situ, allowing for minimally invasive procedures. Methacrylate poly(ethylene glycol)-co-poly(glycerol sebacate) copolymers can be photopolymerized under physiological conditions to form hydrogels and microgels, demonstrating their potential as injectable tissue engineering scaffolds. frontiersin.org The crosslinking density, which can be controlled by agents like this compound, influences key properties such as swelling, mechanical strength, and degradation rate. semanticscholar.org
Interactive Table: Properties of PGS-Based Scaffolds
| Scaffold Composition | Young's Modulus (MPa) | Porosity (%) | Average Pore Size (μm) | Key Findings |
| PGS/PLLA (75 wt% PGS) | 0.36 | 85% | 93 | Good structural retention during in vitro degradation. researchgate.net |
| PGS/decellularized bone (small pores) | Up to 0.165 | N/A | 100-150 | Improved initial cell attachment and osteogenesis. nih.gov |
| PGS/decellularized bone (large pores) | Up to 0.165 | N/A | 250-355 | Enhanced mechanical strength of the scaffold. nih.gov |
| 3D-printed PGS with Collagen I/II-Hyaluronic Acid | 0.167 | Hierarchical | N/A | Compressive modulus similar to native cartilage. nih.gov |
The architecture of a scaffold, including its porosity and pore interconnectedness, is critical for cell infiltration, nutrient transport, and new tissue formation. nih.gov Various fabrication techniques, such as salt leaching and freeze-drying, are used to create porous scaffolds. nih.govresearchgate.net this compound plays a role in stabilizing these porous structures during and after the fabrication process.
The optimization of scaffold design is an active area of research. For example, studies on filament-based scaffolds have shown that filament thickness and directionality can significantly influence bone regeneration. nih.gov Scaffolds with smaller filament thicknesses (0.50 mm) demonstrated superior bone ingrowth compared to those with larger filaments. nih.gov While there is no universal consensus on the optimal pore size, as it can vary depending on the material and cell type, it is a crucial parameter that is carefully controlled during scaffold design. nih.gov
Cell Encapsulation and Culture in this compound-Modified Scaffolds
Cell encapsulation within scaffolds is a technique used to protect cells from the host immune system and to provide a supportive environment for their growth and function. semanticscholar.orgnih.gov this compound-modified scaffolds can be designed to encapsulate various cell types, including mesenchymal stem cells. nih.gov The biocompatible crosslinking provided by this compound helps to maintain cell viability and function within the scaffold.
Studies have shown that encapsulating cells in hydrogel scaffolds can protect them and promote tissue regeneration. For instance, mesenchymal stem cells encapsulated in gelatin-laminin scaffolds have been shown to reduce neuroinflammatory reactions in injured brain tissue. nih.gov The scaffold provides the necessary physical and metabolic support for cell engraftment and proliferation. nih.gov The properties of the hydrogel, such as its mechanical stiffness and degradation rate, can influence cell behavior, including adhesion and extracellular matrix production. nih.gov
Enhancing Biocompatibility and Cell Adhesion
The surface properties of a biomaterial play a crucial role in its interaction with cells and tissues. This compound can be used to immobilize bioactive molecules, such as peptides and proteins, onto the surface of scaffolds to enhance their biocompatibility and promote cell adhesion. nih.gov This surface functionalization can guide cellular activity and improve the integration of the implant with the surrounding tissue.
For example, the immobilization of elastin-like recombinamers on polymer surfaces has been shown to lead to higher rates of cell attachment and proliferation compared to the use of short peptides. nih.gov This approach can create a more favorable environment for cells, guiding their behavior and promoting tissue regeneration. The initial adhesion of cells to a substrate is a critical step that influences subsequent cell functions. nih.gov
Drug Delivery Systems
The application of disuccinimidyl sebacate (B1225510) in drug delivery systems is centered on its ability to form stable amide bonds, facilitating the construction of various drug carriers and conjugates. This crosslinker is instrumental in designing systems that can protect therapeutic agents from degradation, control their release, and direct them to specific sites within the body.
Controlled Release Formulations
Controlled release formulations are designed to deliver a therapeutic agent over an extended period, maintaining drug concentrations within the therapeutic window and reducing the frequency of administration. Disuccinimidyl sebacate can be employed in the fabrication of biodegradable polymer matrices and hydrogels for this purpose.
By crosslinking polymers that possess primary amine groups, DSS contributes to the formation of a three-dimensional network that can encapsulate drug molecules. The rate of drug release from such a system is influenced by several factors, including the crosslinking density, the degradation rate of the polymer backbone, and the diffusion of the drug through the matrix. The eight-carbon spacer arm of disuccinimidyl sebacate influences the physical properties of the resulting hydrogel, such as its swelling behavior and mechanical strength, which in turn affect the drug release kinetics.
| Parameter | Influence on Drug Release |
| Crosslinking Density | Higher density generally leads to a slower release rate due to a more constricted polymer network. |
| Polymer Degradation | The cleavage of the polymer backbone or the crosslinks over time can lead to a sustained release of the encapsulated drug. |
| Drug Diffusion | The molecular weight and chemical properties of the drug, along with the pore size of the crosslinked matrix, govern the diffusion rate. |
Targeted Drug Delivery Systems
Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site of action, thereby enhancing efficacy and minimizing off-target side effects. Disuccinimidyl sebacate is utilized to conjugate targeting ligands, such as antibodies or peptides, to the surface of drug carriers like nanoparticles or liposomes.
The NHS esters of DSS react with primary amines on both the targeting moiety and the drug carrier, forming a stable covalent link. This bioconjugation strategy ensures that the targeting ligand is securely attached to the carrier, guiding it to cells or tissues that express the corresponding receptor. The specificity of this interaction allows for the preferential accumulation of the drug at the desired location.
Nanoparticle-Based Drug Delivery
Nanoparticles serve as versatile platforms for drug delivery due to their small size and large surface area-to-volume ratio. Disuccinimidyl sebacate can be used to modify the surface of nanoparticles or to crosslink polymers to form the nanoparticle matrix itself. For instance, in the formation of polymeric nanoparticles, DSS can be used to crosslink amine-functionalized polymers, encapsulating a drug within the resulting nanostructure.
Furthermore, the surface of pre-formed nanoparticles can be functionalized with amine groups and subsequently treated with disuccinimidyl sebacate to attach targeting ligands or polyethylene (B3416737) glycol (PEG) chains. PEGylation, facilitated by crosslinkers like DSS, can improve the stability and circulation time of nanoparticles by reducing their uptake by the reticuloendothelial system.
| Nanoparticle Component | Role of Disuccinimidyl Sebacate | Research Finding |
| Polymer Matrix | Crosslinking of amine-containing polymers to form the nanoparticle. | Polymeric nanoparticles can be engineered for controlled drug release. |
| Surface Ligands | Covalent attachment of targeting molecules (e.g., antibodies, peptides) to the nanoparticle surface. | Surface functionalization enables active targeting of specific cells or tissues. |
| PEG Chains | Conjugation of polyethylene glycol to the nanoparticle surface for improved stability and circulation time. | PEGylation reduces immunogenicity and enhances the pharmacokinetic profile of nanoparticles. |
Peptide-Drug and Antibody-Drug Conjugates (ADCs)
Peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs) are classes of targeted therapies that combine a potent cytotoxic drug with a targeting peptide or antibody. Disuccinimidyl sebacate, as a homobifunctional crosslinker, can be used to link the targeting moiety to the drug, provided both components have suitable functional groups.
In a typical conjugation reaction, the NHS esters of DSS would react with a primary amine on the peptide or antibody and another amine group on the drug or a linker attached to the drug. The choice of crosslinker is critical in ADC and PDC development, as the stability of the linker can significantly impact the efficacy and safety of the conjugate. The sebacate chain of DSS provides a defined spacing between the antibody/peptide and the drug, which can be important for maintaining the biological activity of both components.
Vaccine Development
In vaccine development, particularly for subunit and conjugate vaccines, the effective presentation of antigens to the immune system is crucial for eliciting a robust and protective immune response. Disuccinimidyl sebacate can be used to create these complex vaccine formulations.
Conjugation of Antigens to Carriers
Many antigens, especially polysaccharide antigens from bacteria, are poorly immunogenic on their own. To enhance their immunogenicity, they are often conjugated to a carrier protein. Disuccinimidyl sebacate can facilitate this conjugation by linking amine groups on the carrier protein to amine groups that have been introduced onto the polysaccharide antigen through chemical modification.
The resulting glycoconjugate vaccine is more effectively processed by the immune system, leading to a T-cell dependent immune response, which is characterized by immunological memory and long-lasting protection. The length of the sebacate spacer can influence the presentation of the antigen and the subsequent immune response.
| Vaccine Component | Function | Role of Disuccinimidyl Sebacate |
| Antigen | The molecule that elicits the specific immune response. | Covalently links the antigen to the carrier protein. |
| Carrier Protein | A larger, immunogenic protein that enhances the immune response to the conjugated antigen. | Reacts with primary amines on the carrier protein to form a stable amide bond. |
Improvement of Immune Response
The strategic use of cross-linking agents like Disuccinimidyl Sebacate is a key approach in vaccine development and immunotherapy to enhance the body's immune response to antigens. The principle lies in modifying the antigen's physical form or linking it to immune-stimulating molecules to increase its immunogenicity.
Cross-linking can be employed to create stabilized, aggregated, or particulate forms of protein antigens. Such structures can be more readily recognized and processed by antigen-presenting cells (APCs), such as dendritic cells and macrophages, which is a critical first step in initiating an adaptive immune response. For instance, the formation of cross-linked protein crystals can serve as a depot for the slow release of antigens, prolonging their exposure to the immune system and potentially leading to a more robust and sustained immune reaction. nih.gov While studies have often utilized agents like glutaraldehyde (B144438) for this purpose, the fundamental concept of using a cross-linker to aggregate antigens for enhanced immunogenicity is broadly applicable. nih.gov
Furthermore, Disuccinimidyl Sebacate can be used to conjugate adjuvants—substances that boost the immune response—directly to the antigen. This co-delivery ensures that both the antigen and the adjuvant are delivered to the same APCs at the same time, maximizing the adjuvant's effect and promoting a stronger, more targeted immune activation. This approach is central to the design of modern bioconjugate vaccines aimed at improving protection against various pathogens. mdpi.com The stable covalent bonds formed by this compound ensure the integrity of the antigen-adjuvant conjugate until it reaches its immunological target.
| Research Area | Application of Disuccinimidyl Sebacate | Potential Immunological Outcome |
| Vaccine Development | Creation of cross-linked antigen aggregates. | Enhanced uptake by antigen-presenting cells, prolonged antigen presentation. |
| Bioconjugate Vaccines | Covalent linking of antigens to immune adjuvants. | Co-delivery to immune cells, leading to a stronger and more targeted immune response. |
| Immunotherapy | Stabilization of protein-based immunomodulators. | Increased stability and sustained action of therapeutic proteins that regulate immune function. nih.gov |
Diagnostic Applications
The ability of Disuccinimidyl Sebacate to permanently link biomolecules makes it an essential reagent in the development of sensitive and specific diagnostic tools. cfplus.cz Its primary role is in the preparation of stable bioconjugates that are fundamental components of immunoassays and biosensors.
Diagnostic assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), rely on the highly specific interaction between antibodies and antigens. To generate a detectable signal, one of these components is typically linked to a reporter molecule, most commonly an enzyme or a fluorescent dye. Disuccinimidyl Sebacate is ideally suited for this purpose. medchemexpress.com
For example, in an ELISA, this compound can be used to create an antibody-enzyme conjugate. The NHS esters on the this compound molecule react with primary amine groups (e.g., on lysine (B10760008) residues) on both the antibody and the enzyme, forming a stable covalent bridge. When this conjugate is added to a sample, the antibody portion binds to the target analyte. After washing away unbound conjugates, a substrate for the enzyme is added. The enzyme then catalyzes a reaction that produces a measurable signal (e.g., a color change), the intensity of which is proportional to the amount of the analyte in the sample. nih.gov
A similar principle is used in other advanced assays like proximity ligation assays, where antibodies are conjugated to oligonucleotides. nih.gov Homobifunctional cross-linkers facilitate the creation of these essential hybrid molecules, enabling highly sensitive detection of proteins. nih.gov
| Conjugate Component 1 | Conjugate Component 2 | Cross-linker Role | Resulting Bioconjugate | Diagnostic Assay Example |
| Antibody | Enzyme (e.g., HRP) | Covalently links the two proteins. | Antibody-Enzyme Conjugate | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Antibody | Oligonucleotide | Covalently links protein to nucleic acid. | Antibody-Oligonucleotide Conjugate | Proximity Ligation Assay (PLA) |
| Protein (Antigen) | Fluorophore | Covalently links protein to a fluorescent dye. | Fluorescently-Labeled Protein | Immunofluorescence Assays |
Biomarkers are molecules that indicate a particular biological state, and their detection is crucial for the early diagnosis and monitoring of diseases. mdpi.commdpi.com Biosensors and immunoassays designed for biomarker detection often require the immobilization of a capture molecule, such as an antibody, onto a solid surface (e.g., a microplate well, a nanoparticle, or a sensor chip).
Stability and Degradation Studies of Disuccinimidyl Sebacate and Its Derivatives
Hydrolytic Stability of NHS Esters in Aqueous Environments
N-hydroxysuccinimide (NHS) esters, the reactive groups in Disuccinimidyl Sebacate (B1225510), are susceptible to hydrolysis in aqueous environments. This hydrolysis competes with the desired aminolysis reaction (crosslinking) and can impact the efficiency of the crosslinking process and the stability of the unreacted crosslinker. researchgate.netresearchgate.netresearchgate.net
The rate of hydrolysis of NHS esters is significantly influenced by pH. It is relatively slow at acidic pH and increases with increasing pH. nih.gov For instance, the half-life of NHS esters can be several hours at pH 7 but may decrease to minutes at a pH of 9. researchgate.net This pH-dependent hydrolysis is a critical consideration when designing crosslinking reactions and for the storage and handling of DSSeb.
The hydrolysis of the NHS ester results in the formation of N-hydroxysuccinimide and the corresponding carboxylic acid, in this case, sebacic acid. researchgate.net The rate of this process can be monitored by observing the decrease in the characteristic infrared absorption bands of the NHS ester. nih.gov
| Time (seconds) | Relative Intensity of νa(C═O) band (%) |
|---|---|
| 0 | 100 |
| 180 | ~80 |
| 360 | ~60 |
| 480 | <50 |
| 840 | Virtually Undetectable |
Note: This data is for Dithiobis(succinimidyl propionate) (DSP) and is presented to illustrate the general hydrolytic behavior of NHS esters. Specific rates for Disuccinimidyl Sebacate may vary.
Factors Influencing Degradation Rates in Polymeric Systems (e.g., pH, Enzyme Presence)
The degradation of polymeric materials crosslinked with Disuccinimidyl Sebacate is a complex process influenced by a variety of factors. As these crosslinked materials are typically polyester-based, both hydrolytic and enzymatic degradation pathways are significant.
pH: The pH of the surrounding environment can significantly affect the degradation rate of polyester-based materials. In basic environments (pH > 7.4), hydroxide ions can directly attack the ester carbonyl groups, leading to accelerated hydrolysis. Conversely, in acidic environments (pH < 7.4), the carbonyl group can be protonated, making it more susceptible to nucleophilic attack by water.
Enzyme Presence: In biological environments, enzymes play a crucial role in the degradation of polyesters. Lipases and esterases are particularly effective at hydrolyzing the ester bonds present in materials derived from sebacic acid. researchgate.netnih.gov The presence of these enzymes can significantly accelerate the degradation process compared to simple hydrolysis in a buffer solution. nih.gov For instance, studies on poly(glycerol sebacate) (PGS), a related polymer, have shown that enzymatic degradation is a primary mechanism of its breakdown in vivo. researchgate.netnih.gov The rate of enzymatic degradation is influenced by the enzyme concentration and the accessibility of the ester bonds to the enzyme. core.ac.uk
Other factors that influence degradation include:
Crosslink Density: A higher degree of crosslinking generally leads to a slower degradation rate. This is because a denser network restricts water penetration and enzymatic access to the hydrolysable ester bonds within the polymer matrix. nih.gov
Polymer Crystallinity: Crystalline regions of a polymer are more resistant to degradation than amorphous regions due to their more ordered and tightly packed structure, which limits water and enzyme infiltration.
Molecular Weight: The initial molecular weight of the polymer being crosslinked can influence the degradation profile.
Hydrophilicity/Hydrophobicity: The water-absorbing capacity of the polymer network affects the rate of hydrolytic degradation.
In Vitro Degradation Profiles of this compound-Crosslinked Materials
Specific in vitro degradation data for materials crosslinked with Disuccinimidyl Sebacate were not found in the reviewed literature. However, studies on polymers based on sebacic acid, such as poly(glycerol sebacate) (PGS), provide valuable insights into the expected in vitro degradation behavior.
The in vitro degradation of PGS has been shown to be dependent on the crosslinking density and the presence of enzymes. researchgate.netnih.gov In one study, the enzymatic degradation of PGS was investigated in a tissue culture medium supplemented with esterase over 35 days. The weight loss of the polymer was monitored over time. researchgate.net
The following table summarizes the weight loss of PGS samples with different crosslinking durations when incubated with esterase. This data illustrates how the degree of crosslinking can affect the in vitro degradation rate of a sebacic acid-based polyester (B1180765).
| Incubation Time (days) | Weight Loss (%) - PGS Crosslinked for 2 days | Weight Loss (%) - PGS Crosslinked for 7 days |
|---|---|---|
| 0 | 0 | 0 |
| 7 | ~10 | ~5 |
| 14 | ~20 | ~10 |
| 21 | ~35 | ~15 |
| 28 | ~50 | ~20 |
| 35 | ~65 | ~25 |
Note: This data is for Poly(glycerol sebacate) (PGS) and not a this compound-crosslinked material. It is presented to provide an example of the in vitro degradation of a related sebacic acid-based polymer.
In Vivo Degradation Characteristics and Metabolite Analysis
Direct in vivo degradation studies and metabolite analysis of materials specifically crosslinked with Disuccinimidyl Sebacate are not extensively reported in the available literature. However, research on the in vivo behavior of sebacic acid and its polymers, such as poly(ethylene glycol)/sebacic acid-based hydrogels, offers insights into the likely in vivo fate of this compound-crosslinked materials. nih.gov
A study evaluating the in vivo degradation of a PEG/sebacic acid-based hydrogel (PEGSDA) using a cage implant system in rats provides relevant data. The weight loss of the hydrogel was measured over 12 weeks. nih.gov
| Implantation Time (weeks) | Weight Loss (%) |
|---|---|
| 1 | ~10 |
| 3 | ~20 |
| 6 | ~30 |
| 12 | ~42 |
Note: This data is for a poly(ethylene glycol)/sebacic acid-based hydrogel (PEGSDA) and is intended to be representative of the in vivo degradation of a sebacic acid-containing polymer.
Metabolite Analysis: Upon degradation, materials crosslinked with Disuccinimidyl Sebacate are expected to break down into their constituent components: the crosslinked polymer chains, sebacic acid, and N-hydroxysuccinimide.
Sebacic Acid: Sebacic acid is a naturally occurring dicarboxylic acid. wikipedia.org It can be metabolized in the body through β-oxidation, similar to fatty acids, ultimately being broken down into smaller molecules that can enter the citric acid cycle. nih.gov Studies have shown that sebacic acid can be used as an energy source. nih.gov It is also a normal component of urine.
N-hydroxysuccinimide (NHS): NHS is water-soluble and is expected to be cleared from the body via renal excretion.
Strategies for Modulating Degradation Kinetics
The ability to control the degradation rate of materials crosslinked with Disuccinimidyl Sebacate is essential for tailoring them to specific applications. Several strategies can be employed to modulate their degradation kinetics:
Varying Crosslink Density: As previously discussed, the crosslink density is a primary determinant of the degradation rate. nih.gov By adjusting the concentration of this compound during the crosslinking process, the density of the resulting network can be controlled. A higher concentration of this compound will lead to a more densely crosslinked material that degrades more slowly.
Altering Polymer Composition: The choice of the polymer to be crosslinked with this compound can significantly impact the degradation rate. Incorporating more hydrolytically stable monomers or polymers into the backbone can slow down degradation. Conversely, using more hydrophilic or enzymatically susceptible polymers can accelerate it.
Modifying the Polymer Architecture: The structure of the polymer chains, such as their length and branching, can influence the accessibility of the crosslinks to water and enzymes, thereby affecting the degradation rate. nih.gov
Incorporation of Degradable Linkers: While this compound itself provides degradable ester linkages, additional enzymatically cleavable peptide sequences can be incorporated into the polymer backbone to create materials that degrade in response to specific enzymes present in the target tissue.
Controlling Material Dimensions and Porosity: The surface area-to-volume ratio and the porosity of the material can influence the rate of degradation. Higher surface areas and interconnected pores can facilitate faster degradation by allowing greater access for water and enzymes.
By employing these strategies, it is possible to fine-tune the degradation kinetics of Disuccinimidyl Sebacate-crosslinked materials to match the requirements of a wide range of biomedical applications, from short-term drug delivery to long-term tissue engineering scaffolds. mdpi.com
Future Directions and Emerging Research Avenues
The utility of Disuccinimidyl Sebacate (B1225510) (DSSeb) as a homobifunctional crosslinking agent is well-established. However, ongoing research is poised to unlock new applications and enhance its functionality by integrating it into advanced material systems and optimizing its production through modern chemical principles. The future of this compound research lies in its application in dynamic materials, predictive modeling of its behavior, rapid screening for new uses, and sustainable manufacturing processes.
Q & A
Q. What are the standard experimental protocols for using DSS in protein cross-linking studies?
DSS is a homobifunctional amine-reactive cross-linker commonly employed in cross-linking mass spectrometry (XL-MS). Key steps include:
- Reaction conditions : Optimize cross-linker concentration (typically 0.1–1 mM) and reaction time (15–60 minutes) in pH 7–9 buffers to balance specificity and efficiency .
- Quenching : Terminate reactions with primary amines (e.g., Tris-HCl, ammonium bicarbonate).
- Digestion : Use trypsin or Lys-C for proteolytic cleavage, followed by LC-MS/MS analysis.
- Data analysis : Employ software like xQuest/xProphet to identify cross-linked peptides, filtering results by false discovery rate (FDR <1%) .
Q. How does DSS compare to other cross-linkers (e.g., DSSO, DSBU) in XL-MS workflows?
DSS differs in spacer length (11.4 Å) and cleavability:
- Non-cleavable design : Unlike cleavable DSSO or DSBU, DSS requires collision-induced dissociation (CID) for fragmentation, complicating MS/MS analysis but simplifying sample preparation .
- Applications : DSS is preferred for stable protein complexes, while cleavable linkers (e.g., DSSO) enable higher-confidence identifications via signature fragment ions .
Q. What are the critical parameters for validating DSS cross-linking efficiency?
- Control experiments : Include non-cross-linked samples to distinguish endogenous interactions from artifacts.
- SDS-PAGE validation : Confirm cross-linking via band shifts corresponding to cross-linked proteins.
- Cross-link yield quantification : Use Skyline or similar tools for targeted quantification of cross-linked peptides .
Advanced Research Questions
Q. How can researchers resolve contradictions in DSS-derived interaction data?
Contradictions may arise from over-crosslinking or false-positive identifications. Mitigation strategies include:
- Multi-search engine validation : Cross-validate results using xQuest, MeroX, and pLink 2 to reduce software-specific biases .
- Structural integration : Overlay cross-linking data with cryo-EM or crystallography structures to assess spatial feasibility .
- Statistical filtering : Apply FDR thresholds and manual validation of MS/MS spectra for high-confidence interactions .
Q. What methodologies improve the detection of low-abundance DSS cross-linked peptides?
- Parallel Accumulation-Serial Fragmentation (PASEF) : Enhances sensitivity on timsTOF instruments by increasing ion utilization .
- Fractionation : Offline high-pH reversed-phase fractionation reduces sample complexity.
- Enrichment strategies : Use size-exclusion chromatography or immunoprecipitation to isolate cross-linked complexes .
Q. How can DSS cross-linking data be integrated with other structural biology techniques?
- Hybrid approaches : Combine XL-MS with hydrogen-deuterium exchange (HDX) or NMR to map dynamic interaction regions.
- Computational modeling : Tools like HADDOCK incorporate cross-linking distance restraints for 3D structural refinement .
Q. What are the best practices for addressing DSS stability and storage in long-term studies?
- Storage : Dissolve DSS in anhydrous DMSO, aliquot, and store at -80°C to prevent hydrolysis.
- Stability testing : Monitor cross-linker integrity via MALDI-TOF MS before use .
Data Analysis and Reproducibility
Q. How should researchers handle batch-to-batch variability in DSS cross-linking experiments?
- Standardized protocols : Document buffer composition, temperature, and reaction time meticulously.
- Internal controls : Spike in a stable isotope-labeled cross-linked peptide (e.g., BSA-DSS) for normalization .
Q. What statistical methods are recommended for analyzing DSS cross-linking datasets?
- Network analysis : Use Cytoscape to visualize interaction networks and identify hub proteins.
- Cluster analysis : Apply hierarchical clustering to group proteins by interaction patterns .
Q. How can DSS cross-linking studies be optimized for reproducibility across labs?
- Public data sharing : Deposit raw MS data in repositories like PRIDE and include detailed metadata (e.g., cross-linker concentration, software settings) .
- Community standards : Adhere to guidelines from the XL-MS consortium for reporting and validation .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
